Methyl (5-((4-hydroxyphenyl)sulfinyl)-1H-benzo[d]imidazol-2-yl)carbamate
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Overview
Description
Methyl (5-((4-hydroxyphenyl)sulfinyl)-1H-benzo[d]imidazol-2-yl)carbamate is a complex organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5-((4-hydroxyphenyl)sulfinyl)-1H-benzo[d]imidazol-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the sulfinyl group: The sulfinyl group can be introduced by oxidation of the corresponding sulfide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the hydroxyphenyl group: This step involves the coupling of the hydroxyphenyl group to the benzimidazole core, which can be achieved through various coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions, and scaling up the process to industrial scale.
Chemical Reactions Analysis
Types of Reactions
Methyl (5-((4-hydroxyphenyl)sulfinyl)-1H-benzo[d]imidazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The sulfinyl group can be reduced back to a sulfide using reducing agents such as sodium borohydride.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as alkoxides, amines.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential anticancer and anti-inflammatory properties.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl (5-((4-hydroxyphenyl)sulfinyl)-1H-benzo[d]imidazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the synthesis of essential biomolecules in microorganisms. Its anticancer activity may involve the inhibition of specific enzymes or signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Methyl (5-((4-hydroxyphenyl)sulfinyl)-1H-benzo[d]imidazol-2-yl)carbamate can be compared with other benzimidazole derivatives, such as:
Carbendazim: A widely used fungicide with a similar benzimidazole core.
Albendazole: An antiparasitic drug with a benzimidazole structure.
Thiabendazole: Another antiparasitic agent with a benzimidazole core.
The uniqueness of this compound lies in its specific functional groups, which confer unique chemical and biological properties .
Properties
CAS No. |
83116-32-9 |
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Molecular Formula |
C15H13N3O4S |
Molecular Weight |
331.3 g/mol |
IUPAC Name |
methyl N-[6-(4-hydroxyphenyl)sulfinyl-1H-benzimidazol-2-yl]carbamate |
InChI |
InChI=1S/C15H13N3O4S/c1-22-15(20)18-14-16-12-7-6-11(8-13(12)17-14)23(21)10-4-2-9(19)3-5-10/h2-8,19H,1H3,(H2,16,17,18,20) |
InChI Key |
QEYHVNPMQVDJPV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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